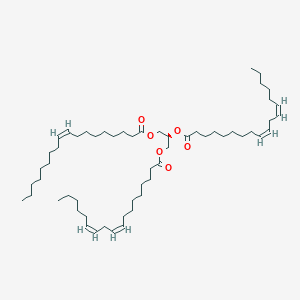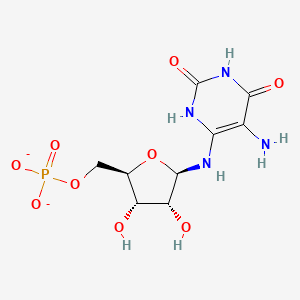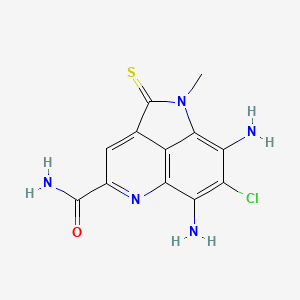![molecular formula C20H30O6 B1263382 (4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde CAS No. 5948-43-6](/img/structure/B1263382.png)
(4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde is a naturally occurring compound isolated from cultures of the fungus Punctularia atropurpurascens. This compound has garnered attention due to its potent antifungal, antibacterial, and cytotoxic activities . The aldehyde group, along with the high number of hydroxyl groups, is believed to be responsible for its biological activity .
準備方法
Synthetic Routes and Reaction Conditions
(4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde can be synthesized through the oxidation of its corresponding alcohol, phlebiakauranol. The oxidation process typically involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions to ensure the selective formation of the aldehyde group without over-oxidation to the carboxylic acid .
Industrial Production Methods
Industrial production of phlebiakauranol aldehyde involves the fermentation of Punctularia atropurpurascens cultures. The fermentation broth is then subjected to extraction and purification processes to isolate the compound. This method leverages the natural biosynthetic pathways of the fungus to produce the compound in significant quantities .
化学反応の分析
Types of Reactions
(4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Alcohols, acids.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hemiacetals, acetals.
科学的研究の応用
(4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde has a wide range of scientific research applications:
作用機序
The mechanism of action of phlebiakauranol aldehyde involves its interaction with cellular components, leading to the disruption of essential biological processes. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to their inactivation . This reactivity is responsible for its antifungal, antibacterial, and cytotoxic activities .
類似化合物との比較
(4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde is unique due to its potent biological activities and the presence of multiple hydroxyl groups. Similar compounds include:
Phlebiakauranol: The corresponding alcohol, which exhibits weaker biological activities compared to the aldehyde.
Omphalone: An antibiotically active benzoquinone derivative with similar antifungal and antibacterial properties.
Scorodonin: Another antifungal and antibacterial metabolite from Marasmius scorodonius.
This compound stands out due to its strong antifungal activity and the presence of multiple hydroxyl groups, which contribute to its unique biological properties .
特性
CAS番号 |
5948-43-6 |
|---|---|
分子式 |
C20H30O6 |
分子量 |
366.4 g/mol |
IUPAC名 |
(4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde |
InChI |
InChI=1S/C20H30O6/c1-15(2)6-4-7-16(3)12(15)5-8-17-9-18(24,11-21)19(25,10-17)13(22)14(23)20(16,17)26/h11-13,22,24-26H,4-10H2,1-3H3/t12-,13+,16-,17?,18+,19+,20?/m1/s1 |
InChIキー |
YRNWJHCNUMMHJM-HWVDVRMHSA-N |
SMILES |
CC1(CCCC2(C1CCC34C2(C(=O)C(C(C3)(C(C4)(C=O)O)O)O)O)C)C |
異性体SMILES |
C[C@@]12CCCC([C@H]1CCC34C2(C(=O)[C@@H]([C@@](C3)([C@](C4)(C=O)O)O)O)O)(C)C |
正規SMILES |
CC1(CCCC2(C1CCC34C2(C(=O)C(C(C3)(C(C4)(C=O)O)O)O)O)C)C |
同義語 |
phlebiakauranol aldehyde |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1,3-benzodioxol-5-yl)-2-[4-[(2S,3R,4R,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol](/img/structure/B1263299.png)




![N-[2-[(2,6-difluorophenyl)sulfonylamino]ethyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263306.png)




![(2S,3R,4R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide](/img/structure/B1263316.png)



